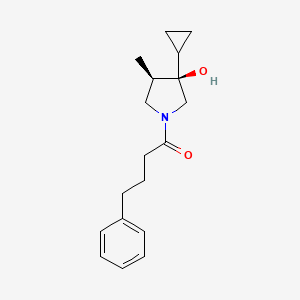
(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- (3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol is a compound related to pyrrolidine derivatives, which have been extensively studied for their pharmacological activities and synthesis methods.
Synthesis Analysis
- The synthesis of related pyrrolidine compounds involves various strategies, including asymmetric 1,3-dipolar cycloaddition reactions and Lewis acid-catalyzed reactions. These methods offer a controlled approach to manipulate the stereochemistry of the resulting pyrrolidines (Kotian et al., 2005), (Lu & Shi, 2007).
Molecular Structure Analysis
- The molecular structure of such compounds can be determined using techniques like X-ray crystallography, FT-IR, NMR, and DFT calculations. These methods allow for precise determination of the geometric parameters and stereochemical configuration (Özdemir et al., 2015).
Chemical Reactions and Properties
- Chemical properties of pyrrolidine derivatives can be influenced by various substituents and functional groups. For example, cyclopropane and pyridinium groups can significantly affect the reactivity and outcome of cycloaddition reactions (Xu et al., 2022).
科学的研究の応用
Electron-Pair Donors in Carbocationic Polymerization
Research by Pratap and Heller (1992) explored the use of 1-Methyl-2-pyrrolidinone in carbocationic polymerization, which is relevant to the application of pyrrolidine derivatives in polymer science. Their work specifically involved the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, indicating the potential utility of pyrrolidine structures in developing new polymeric materials (Pratap & Heller, 1992).
Synthesis of Pyrrolo-Pyridines and Related Compounds
Davis, Wakefield, and Wardell (1992) focused on the reactions of β-(lithiomethyl)azines with nitriles to form pyrrolo-pyridines, among other compounds. This study highlights the utility of pyrrolidine derivatives in synthesizing a variety of nitriles and β-methylazines, which are key in producing complex organic compounds with potential pharmacological applications (Davis, Wakefield, & Wardell, 1992).
Prolyl Endopeptidase Inhibitors
Portevin et al. (1996) conducted research on potent and selective prolylendopeptidase (PEP) inhibitors. They replaced the classical central proline of a known PEP inhibitor with non-natural amino acids, including pyrrolidine derivatives. This work is significant for the development of new inhibitors with potential applications in treating cognitive disorders and enhancing cognition (Portevin et al., 1996).
X-ray Crystallographic Analysis of Tetrol and Its Complexes
Barton et al. (2013) described the use of (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) and its selective inclusion complexes. The pyrrolidine structure in TETROL and its ability to form complexes with certain compounds is a key area of research in crystallography and material science (Barton et al., 2013).
RORγt Inverse Agonists Development
Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfone as selective RORγt inverse agonists. This study highlights the significance of pyrrolidine derivatives in the development of therapeutic agents targeting specific receptors, with implications in treating autoimmune diseases (Duan et al., 2019).
特性
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-12-19(13-18(14,21)16-10-11-16)17(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14,16,21H,5,8-13H2,1H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHPKDMIJEDDI-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


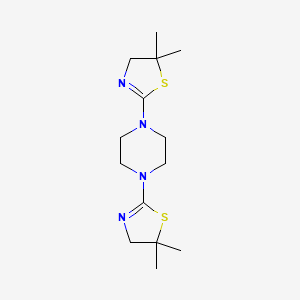
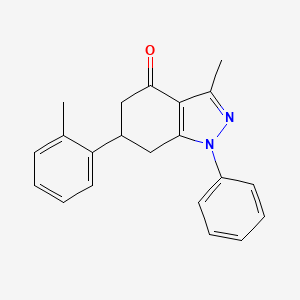
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)
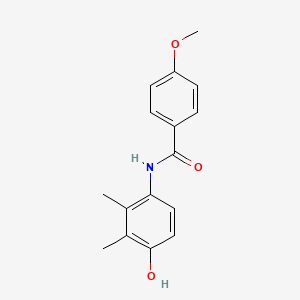
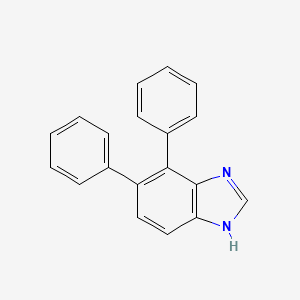
![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)